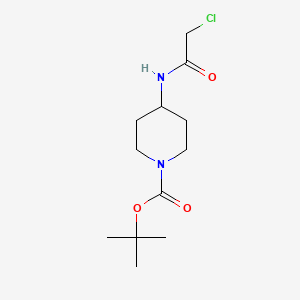

tert-Butyl 4-(2-chloroacetamido)piperidine-1-carboxylate

Description

tert-Butyl 4-(2-chloroacetamido)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-chloroacetamido substituent at the 4-position. This compound is widely utilized in pharmaceutical and organic synthesis as a key intermediate, particularly in the development of protease inhibitors and kinase-targeting molecules. The chloroacetamido group provides a reactive site for nucleophilic substitution or coupling reactions, while the Boc group ensures stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl 4-[(2-chloroacetyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)15-6-4-9(5-7-15)14-10(16)8-13/h9H,4-8H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBCZJALTMZRTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865432-01-5 | |

| Record name | tert-butyl 4-(2-chloroacetamido)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Introduction

tert-Butyl 4-(2-chloroacetamido)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for tert-Butyl 4-(2-chloroacetamido)piperidine-1-carboxylate is with a molecular weight of approximately 250.74 g/mol. The presence of the chloroacetamido group is significant for its biological interactions, influencing both solubility and binding affinity to various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 4-(2-chloroacetamido)piperidine-1-carboxylate exhibit notable antibacterial and antifungal properties . For instance, studies have shown that derivatives containing chloroacetamido groups can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria.

Inhibition of Enzymatic Activity

The compound has also been studied for its ability to inhibit specific enzymes. For example, SAR studies have revealed that modifications in the piperidine ring can enhance the inhibitory effects on certain enzymes involved in inflammatory pathways. The binding interactions suggest that the carbonyl and amide functionalities play critical roles in enzyme inhibition mechanisms .

Anti-inflammatory Effects

In vitro studies have demonstrated that tert-butyl 4-(2-chloroacetamido)piperidine-1-carboxylate can reduce the release of pro-inflammatory cytokines such as IL-1β in macrophages. This effect is particularly relevant in conditions characterized by chronic inflammation, indicating its potential utility as an anti-inflammatory agent .

Key Modifications

The biological activity of tert-butyl 4-(2-chloroacetamido)piperidine-1-carboxylate is heavily influenced by structural modifications. The following table summarizes key structural changes and their impact on biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of chloro group | Increases antibacterial potency |

| Variation in alkyl substituents | Alters lipophilicity and bioavailability |

| Change from amide to urea | Affects enzyme binding affinity |

Case Studies

- Case Study on Anti-inflammatory Properties : A study evaluated the effects of tert-butyl 4-(2-chloroacetamido)piperidine-1-carboxylate on LPS-induced inflammation in vitro. Results showed a significant reduction in inflammatory markers at concentrations as low as 10 µM, indicating its potential as a therapeutic agent against inflammatory diseases .

- Antimicrobial Efficacy : In another study, derivatives including the target compound were tested against Gram-positive and Gram-negative bacteria. The results highlighted a broad spectrum of antimicrobial activity, with minimum inhibitory concentrations (MICs) suggesting efficacy comparable to existing antibiotics.

Comparison with Similar Compounds

tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate

tert-Butyl 2-((2-chloroacetamido)methyl)piperidine-1-carboxylate (CAS 876147-52-3)

- Structure : Features a 2-chloroacetamido group attached to a methylene side chain at the 2-position of the piperidine ring.

- Altered substitution position may influence conformational flexibility and metabolic stability.

- Applications : Useful in synthesizing modified peptide mimetics or allosteric modulators .

tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate (CAS 1093758-80-8)

- Structure : Substitutes the 2-chloroacetamido group with a trifluoroacetyl group.

- Similarity Score : 0.85.

- Key Differences :

- The electron-withdrawing trifluoroacetyl group enhances electrophilicity, making it more reactive in acyl transfer reactions.

- Increased lipophilicity due to fluorine atoms may improve membrane permeability but reduce aqueous solubility.

- Applications : Valuable in fluorinated drug discovery or as a precursor for radiopharmaceuticals .

tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride (CAS 1402047-77-1)

- Structure: Contains a trifluoromethyl group and an amino group at the 4-position.

- Similarity Score : 0.83.

- Key Differences: The amino group introduces basicity, enabling salt formation (as hydrochloride) for improved crystallinity. The trifluoromethyl group contributes to metabolic resistance and enhanced binding affinity in hydrophobic pockets.

- Applications: Potential use in CNS-targeting drugs due to improved blood-brain barrier penetration .

tert-Butyl (R)-4-(7-acetamido-2,5-dimethyl-2,3-dihydrobenzofuran-4-yl)piperidine-1-carboxylate (CAS 2241594-66-9)

- Structure : Integrates a dihydrobenzofuran ring with acetamido and methyl substituents.

- Molecular Formula : C22H32N2O4.

- Molecular Weight : 388.5 g/mol.

- Key Differences: The fused aromatic system increases rigidity and π-π interactions, favoring selective receptor binding.

- Applications : Suitable for designing kinase inhibitors or anti-inflammatory agents .

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

- Structure: Features a pyridin-3-yl group and an amino group at the 4-position.

- Key Differences: The pyridine ring enables metal coordination and hydrogen bonding, broadening applications in catalysis or chelation therapy. The amino group enhances solubility in acidic media, facilitating formulation as a salt.

- Applications : Explored in anticancer or antiviral drug development .

Q & A

Q. What are the key steps in synthesizing tert-Butyl 4-(2-chloroacetamido)piperidine-1-carboxylate?

The compound is synthesized via nucleophilic acyl substitution. React tert-butyl 4-aminopiperidine-1-carboxylate with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate or sodium hydride) to deprotonate the amine. The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C. Purification via silica gel chromatography yields the product. Monitoring via TLC ensures reaction completion .

Q. What safety precautions are necessary when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a NIOSH-certified respirator (e.g., P95) if aerosolization is possible .

- Storage : Store in a sealed container at 2–8°C in a dry, ventilated area. Avoid contact with strong oxidizers (e.g., peroxides) .

- Emergency measures : In case of skin contact, wash with soap and water; for eye exposure, irrigate for 15 minutes .

Q. How is the compound characterized to confirm its structure?

- NMR spectroscopy : ¹H NMR confirms the tert-butyl group (singlet at ~1.4 ppm) and chloroacetamido protons (δ 4.0–4.2 ppm for CH₂Cl). ¹³C NMR identifies the carbonyl carbons (~155 ppm for carbamate, ~165 ppm for amide) .

- Mass spectrometry : ESI-MS provides the molecular ion peak ([M+H]⁺) matching the theoretical molecular weight .

Q. What solvents and conditions are optimal for recrystallization?

Use a mixture of ethyl acetate and hexane (1:3 v/v) at low temperatures (4°C). Slow evaporation under reduced pressure minimizes impurities. Confirm crystal purity via melting point analysis and HPLC (>95% purity) .

Advanced Research Questions

Q. How can competing acylation at alternative nucleophilic sites be minimized during synthesis?

- Selective protection : Introduce a temporary protecting group (e.g., Fmoc) on the piperidine nitrogen before acylation .

- Temperature control : Conduct reactions at 0–5°C to reduce side reactions.

- Stoichiometry : Use a 1.1:1 molar ratio of chloroacetyl chloride to amine to avoid excess reagent .

Q. What analytical methods resolve discrepancies in reported stability data?

Q. How does the chloroacetamido group influence reactivity in downstream modifications?

The chloroacetamido moiety acts as an electrophilic site for nucleophilic substitution (e.g., with thiols or amines). Kinetic studies in DMF show second-order dependence on nucleophile concentration. Optimize pH (7–9) to balance reactivity and stability .

Q. What strategies improve yield in large-scale synthesis?

- Solvent optimization : Replace THF with acetonitrile for better solubility.

- Flow chemistry : Enhances heat dissipation and reduces reaction time.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

Q. How to interpret unexpected signals in ¹H NMR spectra?

Q. What computational methods predict the compound’s logP and solubility?

- Software : Use MarvinSketch or ACD/Labs to calculate logP (~1.2) and solubility (~2.5 mg/mL in water).

- Experimental validation : Perform shake-flask assays with octanol/water partitioning .

Data Contradiction and Troubleshooting

Q. How to address conflicting toxicity data in literature?

- In vitro testing : Conduct MTT assays on human cell lines (e.g., HEK-293) to assess acute toxicity (IC₅₀).

- Comparative analysis : Cross-reference SDS entries for analogous compounds (e.g., tert-butyl piperidine derivatives) to identify trends .

Q. Why does the compound exhibit variable melting points in published reports?

- Polymorphism : Recrystallize under controlled conditions (e.g., slow cooling) to isolate the stable polymorph.

- Hydration : Store samples in a desiccator to prevent moisture absorption, which alters melting behavior .

Methodological Best Practices

- Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) with UV visualization at 254 nm.

- Waste disposal : Neutralize chloroacetyl chloride residues with 10% sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.